molecular formula C3H10ClN3 B7949033 CID 29543

CID 29543

Cat. No. B7949033
M. Wt: 123.58 g/mol
InChI Key: GVSGVBVZXJOLDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 29543 is a useful research compound. Its molecular formula is C3H10ClN3 and its molecular weight is 123.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 29543 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 29543 including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Control of Protein Function in Cells

    CID has been instrumental in studying biological processes with precision, allowing for the reversible and spatiotemporal control of protein functions in cells. This approach is significant for dissecting signal transductions and understanding membrane and protein trafficking (Voss, Klewer, & Wu, 2015).

  • Mammalian Inducible Gene Regulation

    The development of proteolysis-targeting chimera-based scalable CID platforms has expanded the applications of CID in gene regulation and editing. These platforms enable fine-tuning of gene expression and transient genome manipulation, with potential in vivo applications (Ma et al., 2023).

  • Dissociation of Protein Complexes

    Surface-induced dissociation (SID) combined with ion mobility-mass spectrometry has been used to dissect large noncovalent protein complexes. This technique provides insights into the quaternary structure of proteins, offering an alternative to collision-induced dissociation (CID) (Zhou, Jones, & Wysocki, 2013).

  • Historical Perspectives on CID in Mass Spectrometry

    The evolution of collision-induced dissociation in mass spectrometry, its discovery, and its application across different instruments highlight the technique's central role in the field (Cooks, 1995).

  • Studying Cell and Adolescent Development

    The Community Identification (CID) process in developmental research offers a structured approach to collect and analyze public health risk-related behaviors. It emphasizes matching research goals with appropriate design and methodology (Hamaker, Mulder, & van IJzendoorn, 2020).

  • Solving Problems in Cell Biology

    CID techniques have resolved various problems in cell biology, especially in studying lipid second messengers and small GTPases. Recent advances in CID provide improved specificity and enable manipulation of multiple systems within a cell (DeRose, Miyamoto, & Inoue, 2013).

  • HSCT for Primary Combined Immunodeficiency

    In a medical context, CD45RA depletion in HLA-mismatched allogeneic hematopoietic stem cell transplantation for primary combined immunodeficiency (CID) has been explored. This approach aims to reduce alloreactivity while maintaining memory T-cell responsiveness (Touzot et al., 2015).

properties

IUPAC Name

(N'-ethylcarbamimidoyl)azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9N3.ClH/c1-2-6-3(4)5;/h2H2,1H3,(H4,4,5,6);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVSGVBVZXJOLDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN=C([NH3+])N.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN=C([NH3+])N.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 29543

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.